molecular formula C21H46ClN B12652624 Isooctadecyltrimethylammonium chloride CAS No. 84924-21-0

Isooctadecyltrimethylammonium chloride

Cat. No.: B12652624
CAS No.: 84924-21-0
M. Wt: 348.0 g/mol
InChI Key: GZVRVSOYCRQICQ-UHFFFAOYSA-M
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Description

. This compound is a quaternary ammonium salt, which is widely used in various industrial and scientific applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctadecyltrimethylammonium chloride can be synthesized through the quaternization of isooctadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:

Isooctadecylamine+Methyl chlorideIsooctadecyltrimethylammonium chloride\text{Isooctadecylamine} + \text{Methyl chloride} \rightarrow \text{this compound} Isooctadecylamine+Methyl chloride→Isooctadecyltrimethylammonium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isooctadecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.

    Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, when reacted with sodium hydroxide, the product would be isooctadecyltrimethylammonium hydroxide.

Scientific Research Applications

Isooctadecyltrimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.

    Medicine: It has applications in drug delivery systems where it helps in the formation of micelles and liposomes.

    Industry: It is used in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of isooctadecyltrimethylammonium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes due to its ability to integrate into lipid bilayers, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Used in similar applications as isooctadecyltrimethylammonium chloride but with a shorter alkyl chain.

Uniqueness

This compound is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to compounds with shorter chains. This makes it particularly effective in applications requiring strong surfactant properties.

Properties

CAS No.

84924-21-0

Molecular Formula

C21H46ClN

Molecular Weight

348.0 g/mol

IUPAC Name

trimethyl(16-methylheptadecyl)azanium;chloride

InChI

InChI=1S/C21H46N.ClH/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(3,4)5;/h21H,6-20H2,1-5H3;1H/q+1;/p-1

InChI Key

GZVRVSOYCRQICQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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